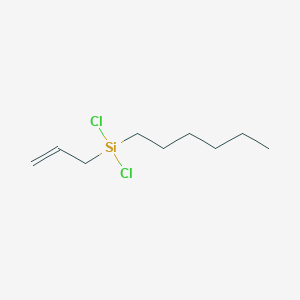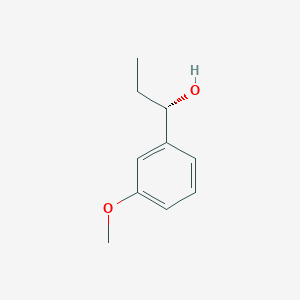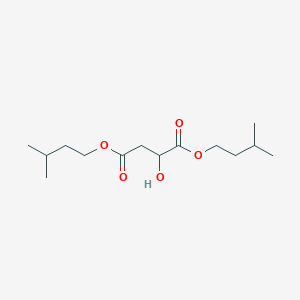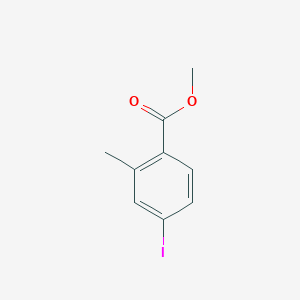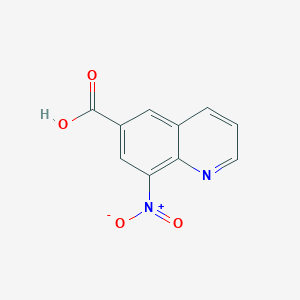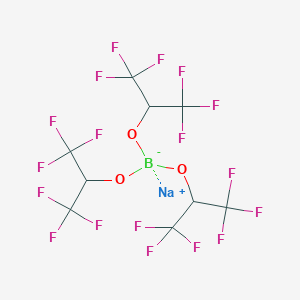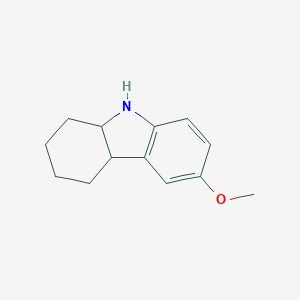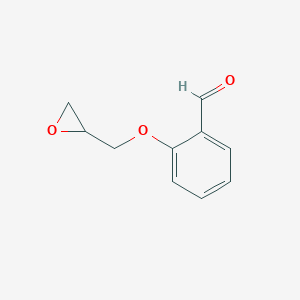
2-(Glycidyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Glycidyloxy)benzaldehyde is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as GOBA and is a versatile intermediate for the synthesis of various organic compounds. In
Mechanism of Action
The mechanism of action of 2-(Glycidyloxy)benzaldehyde is not well understood. However, it is believed that the epoxide group in GOBA can undergo ring-opening reactions with various nucleophiles, leading to the formation of new compounds. This property makes GOBA a useful intermediate in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Glycidyloxy)benzaldehyde. However, it has been reported that GOBA can induce DNA damage and cell death in cancer cells. This suggests that GOBA may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Glycidyloxy)benzaldehyde in lab experiments is its versatility. GOBA can be used as an intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, the limited availability of GOBA and its relatively high cost may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-(Glycidyloxy)benzaldehyde. One area of interest is the development of new synthetic methods for GOBA. Another direction is the exploration of GOBA as an anticancer agent. Further research is also needed to understand the mechanism of action of GOBA and its potential applications in organic synthesis.
Conclusion:
In conclusion, 2-(Glycidyloxy)benzaldehyde is a compound that has a wide range of potential applications in organic synthesis and medicine. Its unique properties make it a valuable tool for organic chemists, and its potential as an anticancer agent warrants further investigation. With continued research, GOBA may prove to be a valuable compound in the field of organic chemistry and medicine.
Synthesis Methods
The synthesis of 2-(Glycidyloxy)benzaldehyde involves the reaction of salicylaldehyde with epichlorohydrin in the presence of a base. This reaction yields GOBA as a white solid with a melting point of 60-62°C. The purity of GOBA can be improved by recrystallization or column chromatography.
Scientific Research Applications
2-(Glycidyloxy)benzaldehyde has been widely used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral ligands and catalysts. GOBA can also be used as a starting material for the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
properties
CAS RN |
16315-63-2 |
|---|---|
Product Name |
2-(Glycidyloxy)benzaldehyde |
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-5,9H,6-7H2 |
InChI Key |
HZKXFLZMKWMMNG-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
synonyms |
(R)-2-(Oxiran-2-ylMethoxy)benzaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




